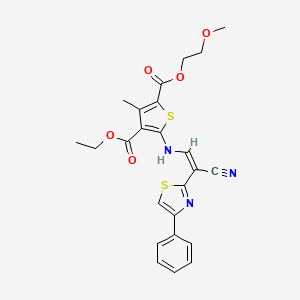
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound contains multiple functional groups, including:
- Thiazole ring : Known for its role in various biological activities.
- Cyano group : Often associated with enhanced reactivity and biological interactions.
- Thiophene structure : Contributes to the compound's electronic properties.
These features suggest that the compound could have diverse biological effects, warranting further investigation into its pharmacodynamics and therapeutic potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The specific effects of this compound are yet to be fully elucidated through empirical testing. However, preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Compounds with thiophene and thiazole moieties have been reported to exhibit anticancer properties. For instance, derivatives of thiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique combination of functional groups in this compound may enhance its anticancer potential compared to simpler analogs.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity. For example, thiazole derivatives are known for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group may also contribute to enhanced antimicrobial effects by disrupting microbial cellular processes .
Comparative Analysis of Related Compounds
To better understand the potential activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Ethyl 3-methylthiophene-2-carboxylate | Thiophene core | Anticancer |
| 3-Nitrophenylacetic acid | Nitrophenyl group | Anti-inflammatory |
This table illustrates how structural similarities can correlate with specific biological activities, suggesting that the target compound may possess significant pharmacological properties.
Propriétés
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-31-23(28)19-15(2)20(24(29)32-11-10-30-3)34-22(19)26-13-17(12-25)21-27-18(14-33-21)16-8-6-5-7-9-16/h5-9,13-14,26H,4,10-11H2,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKPPAUFNMNLCF-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














